An In-Depth Technical Guide to N,N'-Carbonylbis(acetamide)
An In-Depth Technical Guide to N,N'-Carbonylbis(acetamide)
Abstract
N,N'-Carbonylbis(acetamide), also known as N,N'-diacetylurea, is a unique organic compound characterized by a central carbonyl group bonded to two acetamide moieties. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications for an audience of researchers, scientists, and drug development professionals. We will delve into its structure, physicochemical characteristics, a detailed laboratory-scale synthesis protocol, and explore its relevance as a building block in organic synthesis. The document concludes with essential safety and handling protocols to ensure its proper use in a research environment.
Introduction
N,N'-Carbonylbis(acetamide) (CAS No. 1188-43-8) is a derivative of urea where two acetyl groups are attached to the nitrogen atoms via a central carbonyl bridge. Its structure, CH3CONHCONHCOC H3, presents several points of interest for synthetic and medicinal chemists. The presence of multiple reactive sites—two amide linkages and a central carbonyl group—makes it a potentially versatile intermediate or building block for the synthesis of more complex molecules and heterocyclic systems. While its direct applications in drug development are not extensively documented in mainstream literature, its structural relationship to other biologically active ureas and amides suggests a potential for further investigation. This guide aims to consolidate the available technical information and present it in a structured format to facilitate its use and exploration in a research setting.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in any experimental workflow. N,N'-Carbonylbis(acetamide) is an achiral molecule with a molecular formula of C5H8N2O3.[1] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of N,N'-Carbonylbis(acetamide)
| Property | Value | Source |
| CAS Number | 1188-43-8 | Internal Knowledge |
| Molecular Formula | C5H8N2O3 | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| IUPAC Name | N-(acetylcarbamoyl)acetamide | Internal Knowledge |
| Synonyms | N,N'-Diacetylurea | Internal Knowledge |
| SMILES | CC(=O)NC(=O)NC(=O)C | [1] |
| InChIKey | UJQLDFMZDSDZEY-UHFFFAOYSA-N | [1] |
Understanding the three-dimensional arrangement and connectivity of atoms is crucial for predicting reactivity and intermolecular interactions.
Caption: 2D representation of N,N'-Carbonylbis(acetamide).
Synthesis and Characterization
The synthesis of N,N'-Carbonylbis(acetamide) can be achieved through various methods. A common laboratory-scale approach involves the reaction of acetamide with a carbonyl source. The following protocol outlines a representative synthesis. The causality behind this choice is the ready availability of starting materials and a straightforward reaction pathway.
3.1. Experimental Protocol: Synthesis from Acetamide
This protocol is designed as a self-validating system, where the successful synthesis is confirmed by characterization of the final product.
Materials:
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Acetamide (CH3CONH2)
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Phosgene (COCl2) or a phosgene equivalent (e.g., triphosgene)
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Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
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Tertiary amine base (e.g., Triethylamine)
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Standard laboratory glassware for inert atmosphere reactions
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Recrystallization solvents (e.g., Ethanol/Water mixture)
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2 equivalents of acetamide in the anhydrous aprotic solvent.
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Base Addition: Add 2.2 equivalents of the tertiary amine base to the reaction mixture. This base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
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Carbonyl Source Addition: Cool the mixture in an ice bath. Slowly add 1 equivalent of the carbonyl source (e.g., a solution of triphosgene in the same solvent) via the dropping funnel over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N,N'-Carbonylbis(acetamide) as a crystalline solid.
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Characterization: The identity and purity of the product should be confirmed using standard analytical techniques such as Melting Point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for the synthesis of N,N'-Carbonylbis(acetamide).
Applications in Research and Drug Development
While N,N'-Carbonylbis(acetamide) itself is not a widely known therapeutic agent, its structural motifs are present in various compounds of pharmaceutical interest. Its value primarily lies in its potential as a synthetic intermediate.
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Heterocyclic Synthesis: The molecule can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The reactive sites can be targeted to build more complex ring systems, which are a cornerstone of many drug scaffolds.
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Fragment-Based Drug Discovery (FBDD): As a small molecule with multiple hydrogen bond donors and acceptors, it could be explored as a fragment in FBDD campaigns to identify new binding motifs for protein targets.
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Analogue Synthesis: It can be used as a starting point to generate a library of related N,N'-diacylurea derivatives for structure-activity relationship (SAR) studies. By varying the acyl groups, researchers can fine-tune the physicochemical and pharmacological properties of the resulting compounds.
The broader class of urea derivatives, such as N,N'-dimethylurea, are used as intermediates in the synthesis of pharmaceuticals like caffeine and theophylline, as well as in the production of herbicides and textile aids. This highlights the industrial and pharmaceutical relevance of the urea scaffold.
Safety, Handling, and Storage
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2] Avoid contact with skin and eyes.[2] After handling, wash hands thoroughly.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2]
In case of exposure, seek immediate medical attention. If inhaled, move to fresh air. In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes.[2] If swallowed, drink plenty of water and seek medical advice.
Conclusion
N,N'-Carbonylbis(acetamide) is a compound with interesting structural features that make it a valuable tool for synthetic chemists. While its direct application in drug development is yet to be fully explored, its potential as a versatile building block for creating more complex molecules and libraries of compounds for screening is significant. This guide has provided a foundational understanding of its properties, a reliable synthesis protocol, and the necessary safety information to enable researchers and scientists to confidently incorporate this compound into their research endeavors. Further investigation into its biological activity and synthetic utility is warranted.
References
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GSRs. (n.d.). N,N'-CARBONYLBIS(ACETAMIDE). Retrieved March 7, 2026, from [Link]
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Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. Retrieved March 7, 2026, from [Link]
